Nicotine-d4

Description

Significance of Deuterated Analogs in Scientific Inquiry

Deuterated analogs, which are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), are particularly significant in scientific research. aptochem.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. scirp.org This increased bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the breaking of this bond is slowed down. juniperpublishers.com This property is invaluable for studying the mechanisms and kinetics of chemical reactions. symeres.com

In pharmaceutical research, deuteration can improve a drug's metabolic profile by increasing its biological half-life and metabolic stability. juniperpublishers.com This can lead to more consistent drug exposure and potentially reduce the formation of toxic metabolites. scirp.orgjuniperpublishers.com Deuterated compounds are also extensively used as internal standards in quantitative analysis, particularly in mass spectrometry. aptochem.comclearsynth.com Because they behave almost identically to the analyte of interest during sample preparation and analysis but can be distinguished by their mass, they help to ensure the precision and accuracy of measurements. aptochem.comclearsynth.comtexilajournal.com

Historical Context of Isotope Labeling in Pharmacokinetics and Metabolism Studies

The use of isotope labeling in pharmacokinetic and metabolism studies has a long history. Initially, radioactive isotopes were used for their ease of detection. iris-biotech.de However, due to safety concerns, the use of stable isotopes has become more prevalent. iris-biotech.de The concept of using deuterated compounds to alter the metabolic properties of drugs dates back several decades, with early patents for deuterated molecules granted in the 1970s. wikipedia.orgnih.gov

Over the years, the application of deuterated compounds has expanded significantly. They have been used as metabolic and pharmacokinetic probes to understand how drugs are absorbed, distributed, metabolized, and excreted (ADME). juniperpublishers.comiris-biotech.de The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone in the field. scirp.orgwikipedia.org This has paved the way for the development of other deuterated drugs with improved therapeutic profiles. nih.gov

Overview of Nicotine (B1678760) and its Core Research Areas

Nicotine is a naturally occurring alkaloid found predominantly in tobacco plants. ebi.ac.uk It is a potent stimulant and is the primary addictive component in tobacco products. ebi.ac.ukcerilliant.com Research on nicotine is extensive and covers a wide range of areas, including:

Addiction and Dependence: A significant portion of research focuses on understanding the mechanisms of nicotine addiction, including the role of genetics and brain receptors. nih.gov

Smoking Cessation: Developing and testing new methods to help people quit smoking, including behavioral therapies and pharmacotherapies, is a major area of study. brown.educolumbiapsychiatry.org

Pharmacokinetics and Metabolism: Research investigates how nicotine is absorbed, distributed in the body, and broken down into its metabolites. plos.org

Health Effects: Studies examine the various health risks associated with nicotine use, including its impact on cardiovascular health and its potential role in various diseases. cerilliant.comoup.com

Electronic Cigarettes: The rise in e-cigarette use has led to a new area of research focused on their nicotine delivery, potential for harm reduction, and appeal to different populations. plos.orgoup.com

Neurobiology: Neuroimaging techniques are used to study the effects of nicotine on the brain, including changes in brain activity and connectivity. nih.govnih.gov

Rationale for the Development and Application of Nicotine-d4

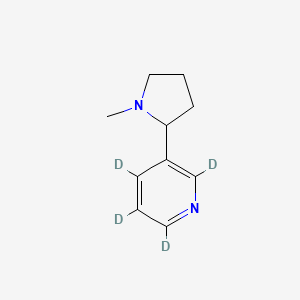

This compound is a deuterated analog of nicotine where four hydrogen atoms on the pyridine (B92270) ring have been replaced by deuterium. synzeal.comveeprho.com The primary rationale for its development and use is as an internal standard for the quantitative analysis of nicotine and its metabolites in biological samples. cerilliant.comveeprho.commedline.com

In analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is a substance added in a known amount to samples to help quantify the analyte of interest. scioninstruments.com An ideal internal standard is chemically and physically similar to the analyte but can be distinguished by the detector. aptochem.com

This compound fits this role perfectly. It co-elutes with nicotine during chromatographic separation and has similar ionization efficiency in the mass spectrometer. aptochem.com However, due to the four deuterium atoms, it has a higher mass-to-charge ratio, allowing it to be clearly distinguished from unlabeled nicotine. aptochem.com This enables researchers to correct for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements of nicotine levels in various biological matrices like urine, blood, and sweat. texilajournal.com

The use of this compound is crucial in a variety of research settings, including:

Forensic analysis and urine drug testing. cerilliant.commedline.com

Clinical and diagnostic testing. cerilliant.commedline.com

Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of nicotine. veeprho.com

Monitoring exposure to tobacco smoke.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 3-(1-Methylpyrrolidin-2-yl)pyridine-2,4,5,6-d4 | synzeal.comcleanchemlab.com |

| CAS Number | 350818-69-8 | synzeal.comechemi.comsigmaaldrich.comscbt.com |

| Molecular Formula | C₁₀H₁₀D₄N₂ | synzeal.comechemi.comscbt.com |

| Molecular Weight | 166.26 g/mol | echemi.comsigmaaldrich.comscbt.com |

| Appearance | Light Yellow Oil | |

| Isotopic Purity | ≥98 atom % D | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetradeuterio-5-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-MNYIHESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662144 | |

| Record name | (+/-)-Nicotine-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350818-69-8 | |

| Record name | (+/-)-Nicotine-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350818-69-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of Nicotine D4 for Research Applications

Synthetic Pathways for Deuterated Nicotine (B1678760) Compounds

The introduction of deuterium (B1214612) into the nicotine molecule can be achieved at various positions, leading to isotopologues with distinct properties and applications. The specific placement of deuterium atoms is a critical aspect of the synthetic strategy.

Specific Deuteration at the Pyridine (B92270) Ring (Nicotine-d4)

The synthesis of this compound, chemically known as 3-(1-methylpyrrolidin-2-yl)pyridine-2,4,5,6-d4, involves multi-step chemical processes designed to selectively introduce deuterium onto the pyridine moiety. synzeal.comcleanchemlab.com One established pathway begins with pyridine-d5. researchgate.net

A common synthetic route proceeds as follows:

Bromination: Pyridine-d5 undergoes bromination in fuming deuterated sulfuric acid (D2SO4) to yield 3-bromopyridine-d4 (B571381). researchgate.net

Carboxylation: The resulting 3-bromopyridine-d4 is treated with n-butyllithium and then with dry ice (solid CO2), followed by acidification, to produce nicotinic acid-2,4,5,6-d4. researchgate.net

Esterification: The nicotinic acid derivative is converted to its acid chloride hydrochloride using thionyl chloride and then reacted with ethanol (B145695) to form ethyl nicotinate-2,4,5,6-d4. researchgate.net

Condensation and Cyclization: The ethyl nicotinate-d4 is condensed with N-trimethylsilyl-2-pyrrolidinone. Subsequent hydrolysis and decarboxylation yield myosmine-2,4,5,6-d4 (B14639). researchgate.net

Reduction: Finally, myosmine-2,4,5,6-d4 is reduced with sodium borohydride (B1222165) to give the target compound, nornicotine-2,4,5,6-d4, which can then be methylated to yield this compound. researchgate.net

An alternative approach involves the reductive dehalogenation of halogeno nicotinates using zinc in the presence of a deuterated acidic medium, such as deuterated acetic acid, to introduce deuterium into the pyridine ring. researchgate.net More recent advancements include methods utilizing iridium-based catalysts for direct C-H deuteration, which can achieve high levels of isotopic enrichment, sometimes up to 98%. acs.org

Comparison with Other Deuteration Sites (e.g., Nicotine-methyl-d3)

Deuteration is not limited to the pyridine ring. Another common isotopologue is Nicotine-methyl-d3, where the three hydrogen atoms of the N-methyl group on the pyrrolidine (B122466) ring are replaced by deuterium. caymanchem.com The choice of deuteration site has significant implications for its use in research.

Synthetic Origin: The synthesis of Nicotine-methyl-d3 involves introducing a deuterated methyl group, often by using a deuterated methylating agent like methyl-d3 iodide on a nornicotine (B190312) precursor. nih.gov This contrasts with the more complex multi-step synthesis required for ring deuteration.

Mass Spectrometry: In mass spectrometry, the fragmentation patterns of deuterated analogs differ based on the label's location. Studies on the metabolic oxidation of nicotine have utilized substrates like (R,S)-nicotine-N-methyl-d3 to elucidate fragmentation pathways and identify metabolites. nih.gov The loss of the methyl group is a key fragmentation pathway for nicotine; thus, a methyl-d3 label is useful for tracking this specific group. In contrast, the this compound label is stable against metabolic N-demethylation, making it a robust internal standard for quantifying the parent molecule. spectroscopyonline.com

NMR Spectroscopy: Selectively deuterated analogs, including those labeled on the pyrrolidine ring or the methyl group, simplify the proton NMR spectra by reducing the number of coupled spins. researchgate.net This allows for unambiguous assignment of chemical shifts to specific protons.

Metabolic Stability: The C-D bond is stronger than the C-H bond. Deuteration at a site of metabolic attack can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. Deuteration on the pyridine ring of this compound does not typically influence the primary metabolic pathways, such as C-oxidation or N-demethylation, which occur on the pyrrolidine ring. nih.gov Conversely, deuterating the methyl group (Nicotine-methyl-d3) could potentially influence the rate of N-demethylation. nih.gov

Analytical Confirmation of Isotopic Purity and Enrichment

To ensure the reliability of research data, the synthesized deuterated compounds must be rigorously analyzed to confirm their structure and the degree of isotopic labeling. Isotopic enrichment refers to the percentage of a specific isotope at a given position in a molecule. isotope.com

Mass Spectrometry (MS) Techniques for Isotopic Verification

Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium and quantifying isotopic purity.

Molecular Ion Peak: The most straightforward verification is the observation of the molecular ion peak. For this compound (C10H10D4N2), the expected molecular weight is approximately 166.26 g/mol , an increase of four mass units compared to unlabeled nicotine (C10H14N2, MW ≈ 162.23 g/mol ). scbt.com

Fragmentation Analysis: Tandem mass spectrometry (MS/MS or MSn) provides detailed structural information by analyzing the fragmentation patterns of the molecule. High-resolution mass spectrometry of this compound reveals characteristic fragment ions that help confirm the location of the deuterium labels on the pyridine ring. spectroscopyonline.com For example, fragments containing the pyridine ring will show a mass shift of +4, while fragments containing only the pyrrolidine ring will have the same mass as in unlabeled nicotine.

Isotopic Enrichment Quantification: this compound is widely used as an internal standard in quantitative analyses using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.netrsc.org By comparing the ion signal of the labeled standard to the unlabeled analyte, precise quantification is possible. The isotopic purity of the standard is critical; for instance, a stated 99% isotopic purity for a methyl-d3 labeled compound indicates that at each of the three positions, there is a 99% probability of finding a deuterium atom. isotope.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for providing an unambiguous structural confirmation and verifying the specific sites of deuteration.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the pyridine ring (positions 2, 4, 5, and 6) will be absent or significantly diminished. medrxiv.org This provides direct evidence of successful deuteration at these specific sites. The remaining signals for the pyrrolidine ring and the methyl group protons can be clearly observed and assigned. rsc.org

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the deuterated positions on the pyridine ring, confirming the location of the labels. nih.gov

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is also affected by deuteration. The carbon atoms bonded to deuterium (C-D) exhibit a characteristic splitting pattern (due to C-D coupling) and are often seen at a slightly different chemical shift compared to carbons bonded to hydrogen (C-H). These changes provide further structural confirmation. medrxiv.orgresearchgate.net

Solvent and Reference: NMR characterization is typically performed in a deuterated solvent, such as methanol-d4, to avoid solvent interference in the spectrum. rsc.orgresearchgate.netrsc.org

Analytical Methodologies Utilizing Nicotine D4 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. In the context of nicotine (B1678760) analysis, LC-MS/MS methods employing Nicotine-d4 as an internal standard are widely used for their robustness and precision. researchgate.netnih.gov

The development of a robust LC-MS/MS method requires careful optimization and validation to ensure its suitability for its intended purpose. This compound is instrumental in this process, aiding in the accurate quantification of nicotine across a range of concentrations.

For instance, a method for analyzing nicotine in plasma, brain, and hair samples was developed using a Shimadzu Nexera-LCMS-8050 ultra-high performance LC-MS/MS instrument. This method demonstrated linearity over a wide dynamic range, with calibration curves generated from repeated injections of calibration standards. nih.govresearchgate.net Another study detailed a validated method for nicotine analysis from ambient air, surface, and dust samples using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS). thermofisher.com This method achieved linearity with a correlation coefficient (R²) greater than 0.999 over a range of 50 pg to 20 ng injected on-column. thermofisher.com

Validation of these methods typically follows guidelines from regulatory bodies like the FDA. nih.govnih.gov Key validation parameters include selectivity, accuracy, precision, and recovery. nih.gov One study reported intra- and inter-assay coefficients of variation (CVs) for nicotine of less than 4% and less than 6%, respectively, with an inaccuracy of less than 6%. The mean recovery was found to be 103.2% for nicotine.

The table below summarizes the validation parameters from a study quantifying nicotine and its metabolites in human plasma.

| Analyte | Calibration Curve Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Nicotine | 3.3–1028.1 | 3.3 |

| Cotinine (B1669453) | 0.3–652.6 | 0.3 |

| NNK | 0.3–625.6 | 0.3 |

| Data from a study on nicotine metabolites in U937 macrophages. nih.gov |

Achieving optimal chromatographic separation is crucial for resolving nicotine from other compounds in the sample matrix, which can interfere with accurate quantification. Key parameters that are optimized include the choice of analytical column, mobile phase composition, flow rate, and column temperature.

Several studies have utilized reversed-phase chromatography with C18 columns. researchgate.netnih.govnih.govresearchgate.net For example, one method employed an Ace Excel 2 Super C18 column (50 mm × 2.1 mm, 2 μm particle size) with a flow rate of 0.4 mL/min. nih.govresearchgate.net The mobile phase consisted of 26 mM ammonium (B1175870) acetate (B1210297) in water (A) and 0.006% formic acid in methanol (B129727) (B), run in a linear gradient. nih.govresearchgate.net Another approach used a Waters UPLC®-BEH Phenyl column (30 x 2.1 mm, 1.7 µm) with a 2-minute cycle time. criver.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is another common technique. One HILIC method used an Atlantis HILIC column (100 mm x 3.0 mm i.d., 3 µm) with a mobile phase of acetonitrile (B52724) and 0.2% formic acid in water. The composition was optimized to 80/20 (v/v) acetonitrile/formic acid, resulting in a retention time of 3.1 minutes for nicotine. Another HILIC method utilized a Kinetex HILIC column (100 × 2.1 mm, 1.7 µm) with a mobile phase of 20 mM ammonium formate (B1220265) buffer (pH 4.5) and acetonitrile. mdpi.com

The table below details typical chromatographic conditions for nicotine analysis.

| Parameter | Condition 1 | Condition 2 |

| Column | Ace Excel 2 Super C18 (50 mm × 2.1 mm, 2 μm) nih.govresearchgate.net | Atlantis HILIC (100 mm x 3.0 mm, 3 µm) |

| Mobile Phase A | 26 mM ammonium acetate in water nih.govresearchgate.net | 0.2% formic acid in water |

| Mobile Phase B | 0.006% formic acid in methanol nih.govresearchgate.net | Acetonitrile |

| Flow Rate | 0.4 mL/min nih.govresearchgate.net | Not specified |

| Gradient | Linear gradient from 10–74% B over 4 minutes nih.govresearchgate.net | Isocratic 80/20 (v/v) Mobile Phase B/A |

| Column Temp. | Not specified | Not specified |

Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode for the highly selective and sensitive quantification of nicotine. This involves monitoring specific precursor-to-product ion transitions. For nicotine, the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 163.1 to 163.3 is typically selected as the precursor ion. nih.govresearchgate.netcriver.comupf.edu This precursor ion is then fragmented to produce characteristic product ions.

Commonly used product ions for nicotine quantification include m/z 130.1, 132.1, and 117.1. nih.govresearchgate.netnih.govcriver.comupf.edurestek.com For this compound, the precursor ion is [M+H]+ at m/z 167.15 to 167.3. nih.govresearchgate.netcriver.comupf.edu The corresponding product ions used for quantification are typically m/z 134.05, 121.05, and 134. nih.govresearchgate.netcriver.comupf.edu The selection of a quantifying and a qualifying ion transition enhances the specificity of the analysis.

The table below lists the MRM transitions for nicotine and this compound from various studies.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier(s) | Reference(s) |

| Nicotine | 163.10 | 117.15 | 130.05, 132.20 | nih.govresearchgate.net |

| This compound | 167.15 | 121.05 | 134.05 | nih.govresearchgate.net |

| Nicotine | 163.3 | 130 | - | criver.com |

| This compound | 167.3 | 134 | - | criver.com |

| Nicotine | 163 | 130 | 117 | upf.edu |

| This compound | 167 | 134 | 121 | upf.edu |

| Nicotine | 163.15 | 132.10 | 117.07 | restek.com |

| This compound | 167.16 | 136.64 | - | cloudfront.net |

Other optimized mass spectrometry parameters include ion spray voltage (e.g., 4800 V), ionization source temperature (e.g., 400°C), and dwell time (e.g., 200 milliseconds). nih.gov

Effective sample preparation is essential to remove interferences from complex biological matrices such as plasma, urine, and hair, and to concentrate the analyte of interest. upf.edu this compound is added early in the sample preparation process to account for any analyte loss during extraction.

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of nicotine from biological samples. researchgate.netnih.gov It offers advantages over liquid-liquid extraction, including higher throughput and the potential for automation. nih.gov

In one method, a 96-well supported liquid extraction (SLE) plate was used for plasma, hair, and brain samples. nih.gov The samples, containing this compound, were loaded onto the plate and eluted with a mixture of dichloromethane (B109758) and isopropanol. nih.gov Another study utilized a polymeric, strong cation-exchange sorbent (Strata®-X-C) for the SPE of nicotine from oral fluid. windows.net This allowed for a strong organic wash to effectively remove excipients. windows.net

A method for environmental samples involved conditioning a C8 SPE column, loading the sample extract, washing the column, and finally eluting the nicotine. thermofisher.com

Liquid-Liquid Extraction (LLE) is another common technique for sample preparation in nicotine analysis. upf.eduoup.com This method involves partitioning the analyte between two immiscible liquid phases.

A high-throughput LLE method was developed for the analysis of nicotine in urine, oral fluid, and hair. upf.edu The procedure was performed directly in HPLC injection vials by adding the liquid sample, the deuterated internal standard solution in an alkaline medium, and an extraction solvent like dichloromethane. upf.edu In another LLE procedure for urine samples, a 250 µL aliquot of urine was mixed with the internal standard solution and sodium hydroxide. cloudfront.net The extraction was then performed using a mixture of methylene (B1212753) chloride and diethyl ether. cloudfront.net

Sample Preparation Techniques for Complex Biological Matrices

Protein Precipitation

Protein precipitation is a common sample preparation technique used to remove proteins from biological matrices like plasma and urine, which can interfere with analysis. This compound is frequently added to the sample prior to the precipitation step.

In one method, plasma samples are mixed with a working internal standard solution containing this compound in a methanolic ammonium carbonate solution. criver.com After vortexing and centrifugation, the supernatant containing the analytes and the internal standard is collected for analysis. criver.com This approach is efficient for preparing rat plasma samples in a 96-well format, requiring only 25 µL of plasma. criver.com

Another validated method for analyzing urinary nicotine and its metabolites involves an initial enzymatic hydrolysis to account for conjugated forms. plos.org This is followed by acetone (B3395972) precipitation to remove proteins and other matrix components. plos.org this compound is introduced into the process to ensure accurate quantification throughout the sample workup and subsequent LC-MS/MS analysis. plos.org This method is noted for its simplicity, low cost, and high mean metabolite recovery. plos.org

Similarly, for the analysis of nicotine and cotinine in rat plasma, a protein precipitation procedure using acetonitrile is employed. mdpi.com A 50 µL plasma sample is combined with 5 µL of a methanolic solution of this compound and cotinine-d3. mdpi.com After precipitation with acidified acetonitrile and centrifugation, the supernatant is evaporated and reconstituted for injection into the LC-MS/MS system. mdpi.com

Calibration Curve Generation and Linearity Assessment

The generation of a reliable calibration curve is fundamental to quantitative analysis. This compound is instrumental in this process, as it allows for the construction of curves based on the ratio of the analyte response to the internal standard response, which corrects for variability.

In the analysis of e-cigarette refill liquids, calibration curves for nicotine have been shown to be linear over a defined concentration range, with correlation coefficients (R²) consistently above 0.9967. mdpi.com To enhance precision at lower concentrations, a weighted calibration curve (1/C, where C is the concentration) is often utilized. mdpi.com For the analysis of nicotine and its metabolites in various biological matrices, calibration curves have demonstrated linearity with determination coefficients (r²) greater than 0.995. upf.edu These curves often cover a wide dynamic range, for instance, from 1 to 2,000 ng/mL for nicotine. upf.edu

In environmental nicotine analysis, calibration standards ranging from 5.0 to 2000 ng/mL have been used, achieving linearity with a correlation coefficient (R²) of greater than 0.999. thermofisher.com Similarly, for the analysis of tobacco-specific nitrosamines, calibration standards prepared at eight levels from 2 ng/mL to 1000 ng/mL yielded a coefficient of determination (R²) greater than 0.99 for each analyte. lcms.cz

The following table summarizes the linearity data from various studies using this compound as an internal standard.

| Analyte | Matrix | Concentration Range | Correlation Coefficient (R²) | Source |

| Nicotine | E-cigarette Liquid | 0.05–20 µg/mL | >0.9967 | mdpi.com |

| Nicotine | Biological Matrices | 1–2,000 ng/mL | >0.995 | upf.edu |

| Nicotine | Environmental Samples | 5–2,000 ng/mL | >0.999 | thermofisher.com |

| NNK | Tobacco | 2–1000 ng/mL | 0.9998 | lcms.cz |

Precision, Accuracy, and Limit of Quantification (LOQ) Determinations

Method validation requires the rigorous assessment of precision, accuracy, and the limit of quantification (LOQ). This compound plays a crucial role in these determinations by ensuring the reliability of the measurements.

Precision and Accuracy: Precision is typically expressed as the coefficient of variation (CV), while accuracy is reported as the percent error or recovery. In the analysis of nicotine in plasma, intra-assay CVs were reported as 8.0% at 2 ng/mL, 2.6% at 20 ng/mL, and 2.3% at 180 ng/mL, with inter-assay CVs of 11.7%, 6.6%, and 9.1% at the same concentrations, respectively. nih.gov The accuracies were 91.0%, 110.4%, and 89.8%. nih.gov For hair analysis, intra- and inter-assay CVs were 2.4% and 4.8%, with an accuracy of 82.3%. nih.gov In the analysis of e-cigarette liquids, recoveries for nicotine were between 96% and 112%, with CVs not exceeding 6.4%. mdpi.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For nicotine in e-cigarette liquids, the LOQ was determined to be three times the limit of detection (LOD), which was 0.032 µg/mL. mdpi.com In environmental sample analysis, the LOQ was often determined by the background levels of nicotine rather than instrumental sensitivity, with a set value of 10 ng, corresponding to 200 pg injected on-column. thermofisher.com The LOQ is established as the lowest standard on the calibration curve that produces a signal-to-noise ratio of at least 10, with precision and accuracy within ±20%. nih.gov

The table below provides a summary of precision, accuracy, and LOQ data from studies utilizing this compound.

| Matrix | Analyte Concentration | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (%) | LOQ | Source |

| Plasma | 2 ng/mL | 8.0 | 11.7 | 91.0 | - | nih.gov |

| Plasma | 20 ng/mL | 2.6 | 6.6 | 110.4 | - | nih.gov |

| Plasma | 180 ng/mL | 2.3 | 9.1 | 89.8 | - | nih.gov |

| Hair | 20 ng/tube | 2.4 | 4.8 | 82.3 | - | nih.gov |

| E-cigarette Liquid | - | <6.4 | - | 96-112 | 0.096 µg/mL | mdpi.com |

| Environmental Samples | - | - | - | - | 10 ng | thermofisher.com |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the selective and sensitive analysis of volatile and semi-volatile compounds. This compound is an essential internal standard in GC-MS/MS methods for nicotine analysis, ensuring robust and reliable quantification.

Method Development for Nicotine Analysis

The development of a GC-MS/MS method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. For the analysis of nicotine in urine, a liquid-liquid extraction with dichloromethane has been optimized. nih.gov The subsequent GC-MS analysis is performed in selected ion monitoring (SIM) mode, which provides high specificity. nih.gov

In the analysis of e-liquids and their aerosols, an isotope-dilution GC-MS method has been developed for the simultaneous quantification of nicotine and menthol. frontiersin.orgfrontiersin.org This method has been rigorously validated for specificity, precision (CV < 2.71%), and accuracy (percent error ≤ 7.0%). frontiersin.org The method's robustness allows for its application to both hydrophilic and hydrophobic e-liquid matrices. frontiersin.org Sample preparation for GC-MS analysis of e-liquids can involve a simple dilution in water within a gastight vial, followed by the addition of the internal standard mixture containing this compound. spectroscopyonline.com

Selected Reaction Monitoring (SRM) Parameters

Selected Reaction Monitoring (SRM) is a highly specific and sensitive acquisition mode in tandem mass spectrometry. For nicotine analysis using GC-MS/MS, specific precursor-to-product ion transitions are monitored.

For nicotine, a common precursor ion is the molecular ion at m/z 162. Quantifier and qualifier product ions are selected for confirmation and quantification. For instance, in a GC-MS method for urine analysis, the quantifier ion for nicotine was m/z 162, with qualifier ions at m/z 84, 133, and 161. nih.gov The corresponding quantifier ion for the internal standard, this compound, was m/z 166. nih.gov In LC-MS/MS analysis, which shares similar principles, the SRM transition for this compound is often m/z 167.15 to 121.05 (quantifying ion) and m/z 167.15 to 134.05 (reference ion). nih.gov

The table below details typical SRM parameters for nicotine and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Source |

| Nicotine | 162 | 162 | Quantifier | nih.gov |

| Nicotine | 162 | 84 | Qualifier | nih.gov |

| Nicotine | 162 | 133 | Qualifier | nih.gov |

| Nicotine | 162 | 161 | Qualifier | nih.gov |

| This compound | 166 | 166 | Quantifier | nih.gov |

| Nicotine | 163.10 | 117.15 | Quantifying | nih.gov |

| Nicotine | 163.10 | 130.05 | Reference | nih.gov |

| This compound | 167.15 | 121.05 | Quantifying | nih.gov |

| This compound | 167.15 | 134.05 | Reference | nih.gov |

Advanced Mass Spectrometry Techniques

Beyond conventional GC-MS/MS, this compound is also employed in more advanced mass spectrometry techniques, which offer enhanced specificity and sensitivity. These methods are crucial for complex sample matrices and trace-level analysis.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is widely used for the analysis of nicotine and its metabolites. researchgate.net The fragmentation patterns of nicotine and related compounds can be studied in detail using ESI with ion trap mass spectrometry (ESI-MSⁿ) and quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS). researchgate.net These techniques provide structural information and help in the identification of unknown compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry is another powerful approach. A validated HILIC-MS/MS method for environmental nicotine analysis demonstrated excellent linearity, precision, and accuracy, with this compound as the internal standard. thermofisher.com This technique is particularly useful for separating polar compounds like nicotine and its metabolites. mdpi.comdshs-koeln.de

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers rapid and high-resolution separations. A method for the simultaneous determination of nicotine and cotinine in various biological matrices utilized a HILIC UHPLC-MS/MS system, with a total chromatographic time of just 2 minutes. upf.edu The use of this compound in such methods is critical for correcting matrix effects, which can be significant in complex samples like urine. upf.edu

Surface-Assisted Flowing Atmospheric-Pressure Afterglow Mass Spectrometry (SA-FAPA-MS)

Surface-Assisted Flowing Atmospheric-Pressure Afterglow Mass Spectrometry (SA-FAPA-MS) is an ambient ionization technique that allows for the direct analysis of samples with minimal preparation. rsc.orgnih.gov In this method, this compound is employed as an internal standard to enable the rapid and accurate quantification of nicotine, especially in complex mixtures like electronic cigarette liquids (e-liquids). rsc.orgrsc.org

The process involves spiking the e-liquid sample with a known concentration of this compound before analysis. rsc.org The sample is then deposited onto a specialized surface, such as a thin-layer chromatography (TLC) plate, which acts as a sample carrier. rsc.orgrsc.org The SA-FAPA-MS instrument then desorbs and ionizes the analytes directly from the surface, and the mass spectrometer detects both nicotine and this compound. rsc.orgnih.gov By comparing the signal intensity of the analyte (nicotine) to that of the internal standard (this compound), precise quantification can be achieved, even in the presence of matrix effects that can interfere with the analysis. rsc.orgnih.gov

Interactive Data Table: Performance of SA-FAPA-MS with this compound for Nicotine Quantification in E-liquids

| Surface Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Deviation from Certified Value | Reference |

| Dimethyl-modified silica (B1680970) (RP2) | 20 fmol | 9.9 ng/mL | <3% | rsc.orgnih.gov |

| Cyano-modified silica (CN) | 96 fmol | 46.5 ng/mL | Not specified | rsc.orgnih.gov |

| Certified Reference Material | Not applicable | Not applicable | -1.1% | rsc.orgnih.gov |

Direct Analysis in Complex Matrices

This compound is invaluable for the direct analysis of nicotine in a variety of complex matrices without the need for extensive and time-consuming sample cleanup procedures. rsc.orgrsc.org This is particularly advantageous in forensic analysis, clinical and diagnostic testing, and the analysis of biological samples like urine, blood, and hair. cerilliant.comnih.gov

In these applications, the sample is typically diluted and spiked with this compound before being directly introduced into a mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS). nih.gov The co-elution of nicotine and this compound ensures that any matrix-induced signal suppression or enhancement affects both compounds equally, allowing the ratio of their signals to provide an accurate measure of the nicotine concentration. nih.gov

This approach has been successfully applied to the analysis of nicotine in various challenging samples:

E-liquids: As detailed in the previous section, SA-FAPA-MS with this compound allows for direct quantification without chromatographic separation. rsc.orgrsc.org

Biological Fluids: Methods have been developed for the rapid analysis of nicotine in urine and oral fluid, where a simple dilution step is the only sample preparation required. upf.edu This high-throughput screening is crucial in clinical settings and for monitoring tobacco exposure.

Hair Samples: Nicotine concentrations in hair, which provide a long-term record of exposure, can be accurately measured using LC-MS/MS with this compound as an internal standard. nih.gov This has been achieved with very small sample sizes. nih.gov

Environmental Samples: Nicotine from environmental exposure can be monitored in samples like dust and surface wipes using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS) with this compound to ensure accuracy. thermofisher.com

The use of this compound in these direct analysis methods significantly improves the reliability and efficiency of nicotine quantification in complex matrices.

Interactive Data Table: Method Validation Parameters for Nicotine Quantification using this compound in Various Matrices

| Matrix | Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Human Urine | UPLC-MS/MS | 5-35,000 µg/L | 0.7 µg/L | 1.7 µg/L | |

| E-liquids | GC-MS | Not specified | Not specified | Not specified | bu.edu |

| Newborn Meconium | WTS-MS | 5-500 ng/mL | 0.36 ng/mg | 1.19 ng/mg | frontiersin.org |

| Smokeless Tobacco | UPLC-MS/MS | 0.25-128 ng/mL | Not specified | Not specified | waters.com |

| Dried Blood Spots | Paper Spray MS | Not specified | Not specified | 0.1 ppb | nih.gov |

Pharmacokinetic Investigations Employing Nicotine D4

Tracing Nicotine (B1678760) Metabolism and Dynamics in Biological Systems

The use of stable isotope-labeled compounds like Nicotine-d4 is fundamental to understanding the intricate metabolic pathways of nicotine. By administering a known quantity of the labeled compound, researchers can accurately trace its journey through the body, identifying and quantifying its various metabolites. cymitquimica.com

Studies have utilized deuterium-labeled nicotine to investigate its conversion to key metabolites like cotinine (B1669453). nih.gov For instance, in a study involving smokers who received an infusion of deuterium-labeled nicotine (nicotine-d2) and cotinine-d4, researchers determined that, on average, 72% of nicotine is converted to cotinine. nih.gov This research also highlighted that individuals with lower nicotine clearance rates had a correspondingly lower fractional conversion of nicotine to cotinine. nih.gov

Furthermore, the administration of deuterium-labeled nicotine has enabled the identification of metabolic pathways, such as the formation of nornicotine (B190312). nih.gov Small quantities of labeled nornicotine were detected in the urine of smokers who had been given deuterium-labeled nicotine, confirming its metabolic origin from nicotine. nih.gov These tracing studies are crucial for building a comprehensive picture of how nicotine is processed and eliminated from the body, which can vary due to genetic factors influencing metabolic enzymes like UGT2B10.

In Vivo Pharmacokinetic Studies

In vivo studies, conducted in living organisms, are essential for understanding how a substance is absorbed, distributed, metabolized, and excreted. This compound is a critical component in these investigations, often used alongside other labeled isotopes to simultaneously track both the parent compound and its metabolites.

Assessment of Nicotine Absorption and Systemic Exposure

Deuterated nicotine isotopes have been instrumental in assessing the absorption and systemic bioavailability of nicotine from various delivery systems. By administering labeled nicotine intravenously and concurrently with an unlabeled oral dose, researchers can precisely determine the fraction of the oral dose that reaches systemic circulation. One study using 3',3'-dideuteronicotine (nicotine-d2) found the oral bioavailability of nicotine to be approximately 44%. researchgate.net

The rate and extent of nicotine absorption are critical factors influencing its effects. Studies comparing different nicotine products have shown significant variations. For example, intranasal sprays lead to the most rapid absorption, with peak plasma concentrations achieved in under 15 minutes, mimicking the rapid delivery of cigarettes. nih.govpharmacompass.com In contrast, transdermal patches provide a much slower and more sustained release, with peak concentrations occurring 2 to 10 hours after application. nih.govpharmacompass.com Oral products like nicotine pouches show a delayed time to maximum concentration (Tmax) of 60-65 minutes compared to 7 minutes for a combustible cigarette. nih.gov

Recent research on nicotine salt formulations in e-cigarettes has also employed this compound as an internal standard to demonstrate that these formulations can lead to higher and faster nicotine absorption compared to free-base nicotine, influencing user satisfaction and potential for dependence. nih.gov

Determination of Nicotine Clearance Rates

Clearance is a measure of the body's efficiency in eliminating a drug. Studies using deuterium-labeled nicotine have provided precise data on nicotine clearance. Following an intravenous infusion of a labeled form of nicotine, the average plasma clearance was found to be 14.6 ml/min/kg. researchgate.net Total clearance of nicotine averages about 1200 ml/min, with the liver being the primary site of metabolism. nih.gov

Interestingly, research comparing smokers and non-smokers found that smokers did not metabolize nicotine more rapidly; in fact, their weight-normalized clearance of nicotine was significantly slower than in non-smokers. nih.gov This finding challenges the concept of "metabolic tolerance," where it was presumed that chronic exposure leads to faster metabolism. nih.gov The disposition kinetics were also found to be dose-independent in smokers. nih.gov

Temporal Profiles of Nicotine and its Metabolites in Biological Fluids and Tissues

Tracking the concentration of nicotine and its metabolites over time provides a dynamic view of its pharmacokinetic profile. The use of labeled isotopes allows for the simultaneous measurement of both the administered drug and its breakdown products.

Following intravenous administration, labeled nicotine levels show a multi-exponential decline, with one study reporting an elimination half-life of about 203 minutes. researchgate.net After absorption, nicotine is rapidly distributed to tissues, including the liver, kidney, spleen, and brain. nih.gov

Studies in rats using this compound as a metabolic tracer have allowed for the simultaneous monitoring of over 10 nicotine metabolites and several neurotransmitters in the brain. sci-hub.rednih.gov These studies reveal the dynamic changes in the brain's neurochemical environment following nicotine exposure. For example, after a single nicotine injection, concentrations of metabolites like nornicotine and nicotine-N-oxide change over time, and these changes are correlated with the release of neurotransmitters such as dopamine (B1211576) and serotonin. nih.gov In animal models, nicotine has been shown to readily cross the blood-brain barrier, more so than its primary metabolite, cotinine.

| Parameter | Nicotine | Cotinine | Trans-3'-hydroxycotinine (3-OH-cotinine) |

| Primary Metabolizing Enzyme | CYP2A6 | CYP2A6 | - |

| Average Elimination Half-life | ~2-3 hours researchgate.net | ~16-20 hours | ~6.5-8.7 hours (in rats) oup.com |

| Primary Site of Metabolism | Liver (approx. 70-80%) nih.gov | Liver | - |

| Volume of Distribution | High (Avg. 2.6 L/kg) nih.gov | - | - |

| Tissue Distribution | Highest in liver, kidney, spleen, lung nih.gov | Highest in kidney (in rats) oup.com | Highest in lung (in rats) oup.com |

| Plasma Protein Binding | Low (<5%) nih.gov | - | - |

This table summarizes general pharmacokinetic parameters for nicotine and its major metabolites based on available research. Specific values can vary based on the study population, administration route, and other factors.

Evaluation of Nicotine Delivery from Various Products

This compound is essential for evaluating the performance of various nicotine delivery systems, from traditional cigarettes to modern electronic nicotine delivery systems (ENDS) and oral pouches. nih.gov By serving as an internal standard, it ensures accurate quantification of nicotine delivered by these products. nih.govnih.govresearchgate.net

Studies on oral nicotine pouches have shown that plasma nicotine concentrations are not always directly related to the nicotine content of the pouch, suggesting that other physical characteristics of the product play a significant role in nicotine delivery. nih.govd-nb.info For example, one study found that a 10 mg nicotine pouch resulted in a significantly greater maximum plasma concentration (Cmax) and area under the curve (AUC) than a conventional cigarette. nih.gov

In the context of e-cigarettes, flavors have been shown to influence nicotine exposure, potentially by affecting the rate of absorption through pH effects. researchgate.net Research has also used deuterated nicotine to study nicotine delivery in animal models exposed to e-cigarette aerosols, finding that nicotine concentrations are substantially higher in arterial blood than in venous blood immediately after exposure, which has implications for understanding brain stimulation. biorxiv.orgwalshmedicalmedia.com

In Vitro Pharmacokinetic Models and Extrapolation

In vitro (laboratory-based) models are increasingly used to predict in vivo (in living organism) pharmacokinetics, a process known as in vitro-in vivo extrapolation (IVIVE). This compound is used in these models as an internal standard for quantifying nicotine. nih.govfrontiersin.org

One approach combines physiologically based pharmacokinetic (PBPK) modeling with data from in vitro exposure systems. nih.govfrontiersin.org For instance, researchers have exposed human lung cells (BEAS-2B) to cigarette smoke or heated tobacco product (HTP) aerosol at an air-liquid interface. nih.gov By measuring the nicotine dose delivered to the cells and using a PBPK model validated with human clinical data, they can estimate the human equivalent concentration (HEC) that would produce similar effects in vivo. nih.govfrontiersin.orgresearchgate.net Such models have predicted that for a specific HTP, a user would need to consume three sticks simultaneously to induce the same biological effects observed in vitro, demonstrating the utility of QIVIVE in contextualizing laboratory data for human health risk assessment. nih.govfrontiersin.org These PBPK models often include multiple compartments representing different organs and tissues to simulate the complex processes of absorption, distribution, metabolism, and elimination throughout the body. frontiersin.org

Quantitative In Vitro to In Vivo Extrapolation (QIVIVE)

Quantitative In Vitro to In Vivo Extrapolation (QIVIVE) is a methodological approach that bridges the gap between laboratory experiments on cells (in vitro) and the complex physiological environment of a living organism (in vivo). This process is instrumental in predicting the human response to chemical exposure based on in vitro data, thereby reducing the reliance on animal testing. In the context of nicotine research, particularly concerning next-generation products, QIVIVE is used to translate in vitro concentration-response data into human equivalent concentrations (HECs).

The process often begins with exposing human lung cells, such as the BEAS-2B cell line, to aerosols from products like cigarettes or heated tobacco products (HTPs) at an air-liquid interface. nih.govresearchgate.net Following exposure, the amount of nicotine deposited on the cells is meticulously quantified. This is where this compound plays a pivotal role. It is added to the samples as an internal standard before analysis by LC-MS/MS. researchgate.net This ensures the accuracy of the measured nicotine concentrations, which is a prerequisite for the subsequent extrapolation steps.

Once a minimum effective concentration (MEC) is determined from these in vitro assays, this value, in terms of nicotine, is used in conjunction with computational models. nih.govresearchgate.net For instance, a multiple-path particle dosimetry (MPPD) model can be employed to estimate the deposition of particles in the human respiratory tract. nih.govresearchgate.net This information, combined with a PBPK model, allows for the calculation of the HEC needed to achieve the in vitro MEC.

One study, for example, determined the MEC for cigarette smoke in BEAS-2B cells to be equivalent to 0.38 puffs, which corresponded to 11.6 µg of nicotine. nih.govresearchgate.net For a heated tobacco product, the MEC was 22.9 puffs, or 125.6 µg of nicotine. nih.govresearchgate.net Using the QIVIVE approach, researchers estimated that for a standard cigarette, inhaling about one-sixth of it would be necessary to produce the same biological effects observed in the laboratory. nih.govresearchgate.net In contrast, for the HTP, it was estimated that three sticks would need to be consumed simultaneously to elicit the in vitro-observed effects. nih.govresearchgate.net

These findings are often presented in data tables that summarize the key parameters and outcomes of the QIVIVE analysis.

Table 1: Estimated Human Blood Concentrations from HEC Values

| Product | MEC (µmol) | HEC |

| 1R6F Cigarette | 0.245 | 4.35 |

| Heated Tobacco Product | 2.60 | 46.15 |

This table is based on data from a study assessing non-combustible next-generation products. researchgate.net

Physiologically-Based Pharmacokinetic (PBPK) Modeling

Physiologically-Based Pharmacokinetic (PBPK) models are mathematical representations of the body's physiological and biochemical processes that govern the absorption, distribution, metabolism, and excretion (ADME) of a substance. nih.govresearchgate.net These models are composed of compartments that represent different organs and tissues, interconnected by blood flow. nih.govresearchgate.net PBPK modeling is a powerful tool for predicting the time course of a chemical's concentration in various parts of the body.

The development of a robust PBPK model for nicotine relies on accurate input parameters, which include physiological data (e.g., organ volumes, blood flow rates) and chemical-specific data (e.g., tissue-to-plasma partition coefficients, metabolic rates). nih.govresearchgate.net The data generated from pharmacokinetic studies in animals, such as Sprague-Dawley rats, provide crucial information for the development and validation of these models. In such studies, this compound is often used as an internal standard for the quantification of nicotine and its metabolites in plasma, tissues, and urine.

A PBPK model for nicotine typically includes compartments for the lungs, liver, and a lumped compartment for the rest of the body. nih.gov For inhalation exposure, a more detailed multi-compartment respiratory tract model is often integrated. nih.gov The model is then validated by comparing its predictions to in vivo data from clinical studies. nih.govresearchgate.net The accurate quantification of nicotine in these validation studies, facilitated by the use of this compound, is essential for ensuring the predictive power of the PBPK model.

The parameters used in a nicotine PBPK model are extensive and are often compiled into detailed tables.

Table 2: Selected Physiological and Biochemical Parameters for a Nicotine PBPK Model

| Parameter | Description | Value |

| BW | Body Weight (kg) | 81.2 |

| QC | Cardiac Output (L/h) | 423.37 |

| QLc | Blood Flow to Liver (Fraction of QC) | 0.235 |

| QURTc | Blood Flow to Upper Respiratory Tract (Fraction of QC) | 0.00247 |

| VFc | Fraction of Adipose Tissue | 0.211 |

| VLc | Fraction of Liver | 0.0257 |

| VURTc | Volume of Upper Respiratory Tract (Fraction of Total Volume) | 0.00003 |

| VTBc | Volume of Tracheobronchial Region (Fraction of Total Volume) | 0.0005 |

| Vpc | Volume of Pulmonary Region (Fraction of Total Volume) | 0.004 |

| Kmc | Michaelis-Menten Constant (µM) | 10.9 |

| Vmaxc | Maximum Rate of Metabolism (µmol/h/kg^0.75) | 1.8 |

This table presents a selection of parameters used in a nicotine PBPK model, with some values being fitted during model development. researchgate.net

By integrating data from in vitro assays, where this compound ensures measurement accuracy, with these sophisticated PBPK models, researchers can perform QIVIVE to make meaningful predictions about the potential in vivo effects of nicotine from various sources.

Metabolic Studies and Enzyme Activity Assessment Using Nicotine D4

Investigating Nicotine (B1678760) Biotransformation Pathways

Nicotine-d4 is extensively used as a stable isotope-labeled standard in metabolic and pharmacokinetic research. Its application allows for the detailed investigation of the complex biotransformation pathways of nicotine. When administered, this compound follows the same metabolic routes as unlabeled nicotine, but its metabolites can be distinguished and quantified using mass spectrometry. mdpi.comresearchgate.net This enables precise tracking of the conversion of nicotine into its various metabolic products.

The primary metabolic pathway of nicotine is its conversion to cotinine (B1669453), a process that accounts for approximately 70-80% of nicotine's metabolism. mdpi.comclinlabint.com Studies utilizing deuterium-labeled nicotine have confirmed this major pathway and have also been instrumental in investigating minor metabolic routes. nih.govresearchgate.net For instance, research has demonstrated the metabolic formation of nornicotine (B190312) from nicotine by tracing the excretion of deuterium-labeled nornicotine in individuals administered labeled nicotine. nih.govresearchgate.net

The main pathways of nicotine metabolism include:

C-oxidation: The primary pathway leading to the formation of cotinine. researchgate.net

N-oxidation: Formation of nicotine-N'-oxide. nih.gov

N-demethylation: Resulting in the formation of nornicotine. researchgate.net

Glucuronidation: A phase II metabolic reaction that facilitates the excretion of nicotine and its metabolites. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2B6) in Nicotine Metabolism

The metabolism of nicotine is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.govresearchgate.net CYP2A6 is the principal enzyme responsible for the C-oxidation of nicotine to cotinine. researchgate.netnih.gov The activity of CYP2A6 is a major determinant of the rate of nicotine clearance from the body. wjgnet.com

The table below summarizes the key enzymes involved in nicotine metabolism and their primary functions.

| Enzyme | Primary Metabolic Reaction |

| CYP2A6 | Major enzyme for nicotine conversion to cotinine. researchgate.netnih.gov Also involved in cotinine conversion to 3'-hydroxycotinine. nih.gov |

| CYP2B6 | Minor contributor to nicotine conversion to cotinine and nornicotine. acs.orgnih.gov |

Formation and Quantification of Deuterated Nicotine Metabolites (e.g., Cotinine-d4, Northis compound)

The use of this compound allows for the formation of deuterated metabolites, such as Cotinine-d4 and Northis compound. These labeled metabolites serve as internal standards for the accurate quantification of their unlabeled counterparts in biological samples. cerilliant.comcaymanchem.com Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to simultaneously measure both the deuterated and non-deuterated forms of nicotine and its metabolites. mdpi.comnih.gov

This dual-labeling approach is crucial for pharmacokinetic studies, especially in individuals who are already exposed to nicotine, as it allows for the differentiation between the administered labeled dose and pre-existing nicotine and metabolites. google.comnih.gov The precise quantification of these metabolites is essential for understanding the rate and extent of nicotine metabolism.

The following table shows the mass-to-charge ratio (m/z) transitions used in LC-MS/MS for the quantification of nicotine and its deuterated metabolites.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Nicotine | 163.2 | 132.2 |

| This compound | 167.3 | 134.2 |

| Cotinine | 177.2 | 98.1 |

| Cotinine-d3 | 180.2 | 101.1 |

| Nornicotine | 149.1 | 130.2 |

| Northis compound | 153.2 | 134.2 |

Data sourced from a study on the simultaneous measurement of urinary nicotine and its metabolites. mdpi.com

Assessment of Nicotine Metabolite Ratio (NMR) as a Biomarker of Enzyme Activity

The Nicotine Metabolite Ratio (NMR), typically calculated as the ratio of 3'-hydroxycotinine (3HC) to cotinine, is a widely used and validated biomarker of CYP2A6 enzyme activity. nih.govnih.gov A higher NMR value indicates a faster rate of nicotine metabolism. nih.gov The use of deuterium-labeled nicotine and cotinine in research studies allows for a precise assessment of the NMR. medrxiv.org

By administering labeled nicotine and measuring the resulting labeled metabolites, researchers can determine an individual's specific rate of nicotine metabolism, independent of their ongoing tobacco use. medrxiv.org This is particularly valuable in clinical settings for personalizing therapies and understanding individual differences in smoking behavior and cessation success. nih.gov The NMR is a reliable and non-invasive tool for phenotyping CYP2A6 activity. nih.gov

Genetic and Non-Genetic Factors Influencing Nicotine Metabolism

The rate of nicotine metabolism varies considerably among individuals, and this variability is influenced by a combination of genetic and non-genetic factors. nih.govresearchgate.net

Genetic Factors: Genetic polymorphisms in the CYP2A6 gene are the most significant determinant of inter-individual differences in nicotine metabolism. wjgnet.comresearchgate.net Individuals with certain CYP2A6 gene variants may have reduced or deficient enzyme activity, leading to slower nicotine metabolism. wjgnet.com This can influence smoking behaviors, as slower metabolizers may smoke fewer cigarettes per day. wjgnet.com Similarly, genetic variations in CYP2B6 have also been associated with differences in nicotine metabolism, particularly in individuals with slower CYP2A6 metabolism. plos.orgresearchgate.net

Non-Genetic Factors: Several non-genetic factors can also influence the rate of nicotine metabolism. These include:

Diet: Certain dietary components can either induce or inhibit CYP2A6 activity. scholaris.ca

Age: The rate of nicotine metabolism can change with age. nih.gov

Sex and Hormonal Factors: Sex and the use of estrogen-containing hormones can affect nicotine metabolism. nih.gov

Pregnancy: Nicotine metabolism is known to be faster during pregnancy. nih.govscholaris.ca

Kidney Disease: Renal impairment can affect the clearance of nicotine and its metabolites. nih.gov

Understanding these influencing factors is crucial for accurately interpreting metabolic data and for developing personalized approaches to smoking cessation and nicotine replacement therapy.

Biomarker Research and Exposure Assessment with Nicotine D4

Quantification of Nicotine (B1678760) and Metabolites as Biomarkers of Exposure

The accurate quantification of nicotine and its metabolites is fundamental to assessing tobacco exposure. Nicotine-d4 is widely used as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) to achieve this. cerilliant.comsigmaaldrich.com Its chemical properties are nearly identical to those of naturally occurring nicotine, but its increased mass allows it to be distinguished by a mass spectrometer. This enables researchers to correct for any loss of the target analyte during sample preparation and analysis, ensuring highly accurate and precise measurements.

Numerous studies have demonstrated the efficacy of using this compound for quantifying nicotine and its primary metabolite, cotinine (B1669453), in a variety of biological matrices. These include:

Urine: A stable isotope dilution ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) assay was developed for the rapid measurement of nicotine and cotinine in human urine, using this compound and cotinine-d3 as internal standards. This method boasts high linearity and reproducibility across a wide range of concentrations.

Plasma and Hair: An LC-MS/MS method has been developed to quantify nicotine in small volumes of plasma and hair, utilizing this compound as an internal standard. nih.gov This allows for the assessment of both recent (plasma) and long-term (hair) exposure to tobacco smoke. nih.gov

Oral Fluid: High-throughput quantitative procedures have been established for the analysis of nicotine and cotinine in oral fluid, employing this compound to ensure accuracy. upf.edu

Meconium: The presence of nicotine and cotinine in newborn meconium, a marker of prenatal tobacco smoke exposure, can be reliably detected and quantified using this compound in ambient mass spectrometry methods. frontiersin.org

The use of this compound as an internal standard is a common practice in methods developed for the simultaneous determination of nicotine and its various metabolites, including cotinine, trans-3'-hydroxycotinine, nornicotine (B190312), and norcotinine. researchgate.netrestek.com

Interactive Data Table: Analytical Methods Utilizing this compound

| Matrix | Analytical Method | Internal Standard(s) | Key Findings | Reference(s) |

| Urine | UPLC-ESI-MS/MS | This compound, Cotinine-d4 | High linearity and reproducibility for nicotine and cotinine quantification. | |

| Plasma, Hair | LC-MS/MS | This compound | Enables assessment of both acute and chronic tobacco exposure. | nih.gov |

| Oral Fluid | LC-MS/MS | This compound, Cotinine-d3 | High-throughput analysis of nicotine and cotinine. | upf.edu |

| Meconium | WTS-MS | This compound, Cotinine-d3 | Reliable detection of prenatal tobacco smoke exposure. | frontiersin.org |

| Urine, Oral Fluid, Hair | LC-MS/MS | This compound, Cotinine-d3 | Simultaneous determination of multiple nicotine metabolites. | upf.edu |

Application in Forensic, Clinical, and Diagnostic Testing

The reliability of this compound as an internal standard makes it a valuable asset in forensic, clinical, and diagnostic settings. cerilliant.comsigmaaldrich.comsigmaaldrich.com In forensic toxicology, the accurate measurement of nicotine and cotinine can help determine the cause of death or impairment. In clinical and diagnostic testing, it is used to assess a patient's tobacco use status, which is crucial for various medical evaluations and treatments. lookchem.com For instance, quantifying nicotine levels helps in monitoring compliance with smoking cessation programs and in understanding the pharmacokinetic profiles of nicotine replacement therapies.

Monitoring Tobacco Product Use and Exposure

This compound plays a crucial role in monitoring the use of various tobacco products and the resulting exposure to harmful constituents. By accurately measuring biomarkers of exposure, researchers can assess the impact of different tobacco products, including conventional cigarettes and newer products like e-cigarettes. cdcfoundation.orgnih.gov For example, studies have used this compound to compare the levels of nicotine and other toxicants in smokers who switch to carbon-heated tobacco products versus those who continue to smoke conventional cigarettes. oup.comoup.com

Furthermore, the analysis of sweat using patches, with this compound as an internal standard, has been shown to be a useful method for monitoring tobacco exposure, differentiating between smokers, passive smokers, and non-exposed individuals. nih.gov This non-invasive method provides another avenue for assessing tobacco exposure in various populations.

Environmental Monitoring of Nicotine and Tobacco Smoke Residues

Nicotine serves as a key marker for environmental tobacco smoke (ETS), also known as secondhand smoke. thermofisher.com this compound is instrumental in the development of validated analytical methods for quantifying nicotine in various environmental samples, including air, dust, and on surfaces. thermofisher.com This allows for the assessment of ETS exposure in different environments, such as homes and workplaces.

One such method involves hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) for the analysis of nicotine from ambient air, surface wipes, and dust samples, with this compound used as an internal standard to ensure accurate quantification. thermofisher.com

Use in Studies of Thirdhand Smoke (THS) Exposure

Thirdhand smoke (THS) refers to the residual nicotine and other toxic substances from tobacco smoke that cling to surfaces and dust long after smoking has ceased. nih.govnih.gov this compound is a critical tool in studying THS exposure. It is used as an internal standard in the analysis of dust and surface wipe samples to quantify the levels of nicotine and other tobacco-specific nitrosamines (TSNAs) that are formed from the reaction of nicotine with indoor air pollutants. bmj.comoup.com These studies help to understand the extent of THS contamination and the potential health risks associated with it. nih.govnih.gov

Research has shown that this compound, when added to dust samples, allows for the accurate measurement of nicotine concentrations using LC/MS/MS, providing valuable data on the persistence of tobacco smoke pollution. bmj.com

Biomarkers in Clinical Trials and Intervention Studies

This compound is also employed in clinical trials and intervention studies related to smoking cessation and the evaluation of reduced-exposure tobacco products. In some clinical trials, stable isotope-labeled compounds like [pyridyl-D4]-nicotine are orally administered to smokers. nih.gov This allows researchers to study nicotine metabolism in detail and develop genetic scores to predict how individuals will metabolize nicotine. nih.gov This information can be used to personalize smoking cessation therapies. nih.gov

Furthermore, this compound is used as an internal standard to measure biomarkers of exposure in clinical trials that assess the effectiveness of interventions aimed at reducing harm from tobacco use. oup.comoup.com By accurately quantifying changes in these biomarkers, researchers can evaluate the potential of new products or strategies to reduce exposure to harmful tobacco constituents.

In Vitro and in Vivo Research Models

Cell Culture Studies Utilizing Nicotine-d4

In vitro research, particularly studies examining the effects of nicotine-containing aerosols from cigarettes or next-generation products, relies on this compound for accurate dosimetry. When cells are exposed to these aerosols, quantifying the exact amount of nicotine (B1678760) delivered to the cell surface or absorbed into the culture medium is crucial for interpreting the results.

Researchers add a known quantity of this compound to the experimental samples (such as cell culture media or cell extracts) before analysis. iivs.orgnih.gov During analysis by methods like ultra-high-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS), any sample loss or variability in the instrument's response will affect both the target analyte (nicotine) and the internal standard (this compound) equally. nih.govfrontiersin.org This allows for a precise calculation of the nicotine concentration in the original sample.

This methodology has been applied across various human cell lines to ensure reproducible and accurate findings. For instance, studies have used this compound to quantify nicotine delivery to human bronchial epithelial cells (BEAS-2B and NCI-H292) and primary human gingival fibroblasts (HGF) when assessing aerosols from different tobacco products. nih.govfrontiersin.org

Table 1: Application of this compound in Cell Culture Studies

| Study Type | Cell Line(s) | Role of this compound | Analytical Method |

| Aerosol Exposure Assessment | BEAS-2B, NCI-H292, HGF | Internal Standard for Nicotine Quantification | UPLC-MS/MS |

| Vaping Technology Assessment | NCI-H292, NHBE | Internal Standard for Nicotine Quantification | UPLC-MS/MS |

| Dosimetry Characterization | N/A (Media only) | Internal Standard for Nicotine Quantification | UPLC-MS/MS |

Animal Models in Pharmacokinetic and Metabolic Research

Pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of nicotine. This compound is a cornerstone of the analytical methods used in these studies.

In a typical study, animals such as Sprague-Dawley rats or C57BL/6 mice receive a dose of nicotine. oup.comresearchgate.net Blood, plasma, and tissue samples are then collected over time. To measure the concentration of nicotine and its primary metabolite, cotinine (B1669453), in these biological samples, this compound is used as an internal standard in the UHPLC-MS/MS analysis. researchgate.net This ensures that the pharmacokinetic parameters derived from the concentration data, such as half-life, clearance, and volume of distribution, are accurate and reliable. oup.comnih.gov

The use of this compound allows for the validation of sensitive methods capable of quantifying nicotine and cotinine down to low concentrations (e.g., 5 ng/mL) in small plasma volumes, which is particularly important when working with animal models like mice. researchgate.net This precision is vital for comparing the pharmacokinetic profiles of nicotine delivered via different routes or from different formulations. oup.comresearchgate.net

Table 2: Use of this compound in Animal Research

| Animal Model | Research Focus | Role of this compound | Analytes Measured |

| C57BL/6 Mice | Pharmacokinetics | Internal Standard | Nicotine, Cotinine |

| Sprague-Dawley Rats | Pharmacokinetics & Metabolism | Internal Standard | Nicotine, Cotinine, trans-3′-hydroxycotinine |

| Male Rats (Adolescent vs. Adult) | Age-related Pharmacokinetics | Internal Standard | Nicotine, Nornicotine (B190312) |

Human Clinical Studies and Population-Based Research

In human research, deuterated nicotine isotopes serve a more direct role as stable isotope tracers. By administering a known amount of labeled nicotine (such as 3',3'-dideuteronicotine) intravenously, researchers can accurately trace its path through the body and distinguish it from nicotine absorbed from tobacco use. researchgate.net This approach is fundamental for conducting precise pharmacokinetic studies in smokers, as it eliminates the confounding variable of self-administered nicotine.

Such studies have allowed for the detailed characterization of nicotine's disposition kinetics in humans. By tracking the levels of the deuterated tracer in blood over time, researchers have been able to determine key pharmacokinetic parameters. researchgate.net For example, a study using this method in ten male smokers found an average elimination half-life of 203 minutes and an average plasma clearance of 14.6 ml/min/kg. researchgate.net This technique also enables the accurate measurement of the bioavailability of nicotine from different sources, such as oral capsules, by comparing the levels of the tracer after oral versus intravenous administration. researchgate.net

While this compound itself is more commonly used as an internal standard for analyzing samples from human studies (e.g., quantifying nicotine in plasma or urine to act as a biomarker of exposure), the principle of using deuterated isotopes as tracers is a key methodology in clinical research. researchprotocols.orgnih.gov

Table 3: Application of Deuterated Nicotine in Human Research

| Study Type | Subject Population | Function of Deuterated Nicotine | Key Parameters Investigated |

| Disposition Kinetics | Healthy Male Smokers | Stable Isotope Tracer | Elimination half-life, Plasma clearance, Volume of distribution |

| Bioavailability Study | Healthy Male Smokers | Stable Isotope Tracer | Systemic absorption, Oral bioavailability |

| Biomarker Assessment | Tobacco/Nicotine Product Users | Internal Standard for Analysis | Quantification of nicotine and metabolites as exposure biomarkers |

Future Directions and Emerging Applications of Nicotine D4

Advancements in Analytical Techniques for Enhanced Sensitivity and Throughput

The demand for more sensitive and rapid analytical methods for nicotine (B1678760) and its metabolites is a primary driver for innovation. Nicotine-d4 is central to these advancements, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.netsigmaaldrich.com Future developments are expected to focus on several key areas:

Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS): The adoption of UHPLC systems offers significant improvements in resolution and analysis time. Methods are being developed to achieve faster separations, often in under 5 minutes, without compromising accuracy or precision. cloudfront.net This is particularly beneficial for high-throughput screening in clinical and research settings. upf.edu

Novel Stationary Phases: The development of new column chemistries, such as biphenyl (B1667301) phases, provides enhanced retention and peak shape for nicotine and its polar metabolites, often using standard low-pH mobile phases that are "friendly" to mass spectrometers. cloudfront.net

Ambient Ionization Mass Spectrometry: Techniques like wooden-tip spray mass spectrometry and surface-assisted flowing atmospheric-pressure afterglow mass spectrometry (SA-FAPA-MS) are emerging for the rapid, direct analysis of nicotine in complex matrices with minimal sample preparation. rsc.orgnih.gov These methods, which utilize this compound as an internal standard, show promise for high-throughput screening of samples like meconium and e-liquids. rsc.orgnih.gov

Miniaturization and Automation: The trend towards smaller sample volumes and automated sample preparation workflows is crucial for large-scale epidemiological studies and clinical trials. upf.edu this compound is integral to ensuring the accuracy and reproducibility of these miniaturized and automated methods.

A comparison of traditional and emerging analytical techniques utilizing this compound is presented in the table below.

| Analytical Technique | Key Advantages | Role of this compound |

| LC-MS/MS | High sensitivity and specificity. oup.com | Internal standard for accurate quantification. oup.com |

| UHPLC-MS/MS | Reduced analysis time, high throughput. upf.edu | Ensures accuracy in rapid analyses. |

| GC-MS | Effective for volatile compounds. researchgate.net | Internal standard for quantification. researchgate.net |